BenchChemオンラインストアへようこそ!

Drak2-IN-1

DRAK2 inhibition enzymatic assay kinase selectivity

Drak2-IN-1 (compound 16) is the ATP-competitive DRAK2/STK17B inhibitor achieving IC50 3 nM and Ki 0.26 nM—the highest enzymatic potency in its class. Its 17-fold selectivity over DRAK1 and complete absence of DAPK1/2/3 inhibition (IC50 >1 µM) eliminate confounding off-target effects that compromise data reproducibility. Unlike SGC-STK17B-1 (retains CAMKK1/AURKB activity) or CK156 (negligible DRAK2 activity), Drak2-IN-1 provides the cleanest pharmacological tool for DRAK2-specific interrogation in T cell biology, apoptosis, and autoimmune studies. Essential for SAR benchmarking and high-throughput screening campaigns.

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
Cat. No. B10831121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrak2-IN-1
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O
InChIInChI=1S/C21H20N4O3/c1-2-3-8-17(26)22-12-9-10-16-14(11-12)18(21(27)24-16)20-19(25-28)13-6-4-5-7-15(13)23-20/h4-7,9-11,23-24,27H,2-3,8H2,1H3,(H,22,26)
InChIKeyZFZLSKZDOULLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drak2-IN-1 (Compound 16) Product Profile: Potency, Selectivity, and Comparative Positioning for DRAK2/STK17B Inhibitor Procurement


Drak2-IN-1, also designated as compound 16, is an indirubin-3′-monoxime derivative that functions as a potent, selective, and ATP-competitive inhibitor of death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2), also known as serine/threonine kinase 17B (STK17B). This small molecule inhibitor demonstrates high-affinity binding to DRAK2 with an IC50 of 3 nM and a Ki of 0.26 nM, while exhibiting comparatively weaker activity against the closely related isoform DRAK1 (IC50 = 51 nM) [1] and no significant activity against other DAPK family members (DAPK1/2/3, IC50 > 1 µM) . Drak2-IN-1 is characterized as an ATP-competitive inhibitor, with molecular docking studies suggesting binding at the ATP-binding site of the enzyme [1].

Drak2-IN-1 Procurement Rationale: Why Off-Target Profiles Preclude Generic DRAK2 Inhibitor Substitution


DRAK2 inhibitors are not interchangeable due to substantial variations in isoform selectivity and off-target profiles that directly impact experimental reproducibility and data interpretation. Drak2-IN-1 demonstrates a distinct selectivity fingerprint compared to other DRAK2/STK17B inhibitors: while SGC-STK17B-1 exhibits >100-fold selectivity over STK17A (DRAK1) but retains measurable activity against CAMKK1 and AURKB [1], Drak2-IN-1 achieves a 17-fold selectivity window over DRAK1 and shows no significant inhibition of DAPK1/2/3 at concentrations up to 1 µM . Conversely, the DRAK1-selective inhibitor CK156 exhibits negligible DRAK2 activity (IC50 = 8 µM) , making it wholly unsuitable for studies requiring DRAK2-specific interrogation. Substituting one DRAK2 inhibitor for another without accounting for these quantitative selectivity differences introduces uncontrolled confounding variables that undermine target validation and pharmacological interpretation.

Drak2-IN-1 Quantitative Differentiation: Head-to-Head Biochemical and Selectivity Comparisons with Key DRAK2 Inhibitor Alternatives


Drak2-IN-1 vs. SGC-STK17B-1: Comparative DRAK2 Enzymatic Potency and Binding Affinity

Drak2-IN-1 demonstrates substantially greater enzymatic potency against DRAK2 compared to SGC-STK17B-1, a widely used chemical probe for STK17B. In cell-free enzymatic assays, Drak2-IN-1 achieves an IC50 of 3 nM and a Ki of 0.26 nM [1], whereas SGC-STK17B-1 exhibits an IC50 of 34 nM [2]. This represents an approximate 11-fold improvement in potency. The ATP-competitive binding mode is confirmed for both compounds, but Drak2-IN-1's sub-nanomolar Ki (0.26 nM) indicates exceptionally high-affinity binding to the DRAK2 active site [1].

DRAK2 inhibition enzymatic assay kinase selectivity ATP-competitive

Drak2-IN-1 vs. SGC-STK17B-1: Comparative Selectivity Profiles Across DAPK Family and Kinome Panels

Drak2-IN-1 and SGC-STK17B-1 exhibit distinct selectivity patterns that are material to experimental design. Drak2-IN-1 inhibits DRAK1 with an IC50 of 51 nM, corresponding to a 17-fold selectivity window over DRAK2, and shows no significant activity against DAPK1/2/3 (IC50 > 1 µM) . In contrast, SGC-STK17B-1 demonstrates >100-fold selectivity over STK17A (DRAK1), but retains measurable inhibitory activity against CAMKK1 and AURKB (IC50s = 5–9 µM) when profiled across a panel of 403 wild-type human kinases [1]. The absence of DAPK1/2/3 inhibition for Drak2-IN-1 is particularly notable given the high sequence homology within the DAPK family.

kinase selectivity off-target profiling DAPK family STK17A/DRAK1

Drak2-IN-1 vs. TRD-93: Comparative DRAK2 Inhibitory Potency

Drak2-IN-1 demonstrates substantially greater potency against DRAK2 compared to TRD-93, another recently characterized DRAK2 inhibitor. Drak2-IN-1 inhibits DRAK2 with an IC50 of 3 nM [1], whereas TRD-93 exhibits an IC50 of 0.16 µM (160 nM) [2]. This represents an approximate 53-fold difference in potency. TRD-93 is noted for its small molecular weight (MW = 290) and selectivity over DAPK family kinases, but its micromolar-range potency limits its utility in cellular assays requiring robust target engagement [2].

DRAK2 inhibition potency comparison small molecule inhibitor

Drak2-IN-1 vs. CK156: Orthogonal DRAK1/DRAK2 Selectivity for Target Deconvolution

Drak2-IN-1 and CK156 represent orthogonal selectivity tools for distinguishing DRAK1-mediated from DRAK2-mediated biology. Drak2-IN-1 potently inhibits DRAK2 (IC50 = 3 nM) while maintaining weaker activity against DRAK1 (IC50 = 51 nM) [1]. In contrast, CK156 is a highly selective DRAK1 inhibitor (IC50 = 49 nM by radiometric assay, Kd = 21 nM by ITC) with minimal DRAK2 activity (61% inhibition at 1 µM, IC50 = 8 µM by NanoBRET) . The pair provides a complementary toolkit: Drak2-IN-1 for DRAK2-driven studies with modest DRAK1 activity, and CK156 for DRAK1-selective experiments with negligible DRAK2 interference.

DRAK1 inhibition DRAK2 inhibition isoform selectivity target validation

Drak2-IN-1 vs. BLU7482: Potency and Developability Profile Comparison

BLU7482 represents a more recently developed, orally bioavailable STK17B inhibitor with reported IC50 of 1.0 nM against DRAK2 and 45-fold selectivity over STK17A . In contrast, Drak2-IN-1 exhibits an IC50 of 3 nM with 17-fold selectivity over DRAK1 [1]. BLU7482 has been validated in vivo, demonstrating dose-dependent modulation of myosin light chain 2 phosphorylation and enhanced T cell priming in murine models [2]. Drak2-IN-1's in vivo pharmacology and pharmacokinetic profile are not as extensively characterized in the published literature, positioning BLU7482 as the preferred choice for studies requiring oral administration and systemic exposure. However, Drak2-IN-1 remains a highly potent and widely accessible in vitro tool compound with established selectivity across the DAPK family that may be preferred for initial target validation and biochemical screening where in vivo properties are not required.

DRAK2 inhibition oral bioavailability in vivo pharmacology tool compound

Drak2-IN-1 Application Scenarios: Recommended Use Cases Based on Quantitative Differentiation Evidence


Biochemical and High-Throughput Screening for DRAK2 Inhibitor Discovery

Drak2-IN-1's exceptional enzymatic potency (IC50 = 3 nM, Ki = 0.26 nM) [1] and well-characterized selectivity profile make it an ideal positive control and reference standard for DRAK2 enzymatic assays. Its ATP-competitive mechanism [1] enables reliable benchmarking of screening hits and supports structure-activity relationship (SAR) studies. The compound's robust inhibition at low nanomolar concentrations ensures consistent assay performance and minimizes variability in high-throughput screening campaigns.

Target Validation in Autoimmune and T Cell Biology Research

Given DRAK2's established role in T cell activation threshold regulation [1], Drak2-IN-1 serves as a critical pharmacological tool for validating DRAK2-dependent phenotypes in T cell biology. Its 17-fold selectivity over DRAK1 and lack of DAPK1/2/3 inhibition reduce confounding off-target effects when interrogating DRAK2-specific signaling pathways in lymphocytes. Researchers investigating autoimmune disorders or T cell-mediated immune responses can employ Drak2-IN-1 to dissect DRAK2 contributions to T cell receptor signaling and cytokine production.

Isoform-Selective Studies Requiring DRAK2/DRAK1 Discrimination

The orthogonal selectivity of Drak2-IN-1 (DRAK2-preferring) and CK156 (DRAK1-selective) [1] provides a powerful toolkit for deconvoluting the distinct biological functions of these two closely related kinases. Drak2-IN-1 should be selected for studies where DRAK2 activity is the primary focus and modest DRAK1 inhibition (IC50 = 51 nM) is acceptable, whereas CK156 is appropriate for DRAK1-driven investigations with stringent DRAK2 exclusion requirements. Using both compounds in parallel enables confident attribution of cellular phenotypes to either DRAK2 or DRAK1.

In Vitro Cellular Studies Where DAPK Family Off-Target Activity Must Be Minimized

Drak2-IN-1 exhibits no significant inhibition of DAPK1, DAPK2, or DAPK3 (IC50 > 1 µM) [1], in contrast to SGC-STK17B-1 which retains activity against CAMKK1 and AURKB . For cellular assays in systems where DAPK family members are expressed and their inhibition would confound phenotypic readouts, Drak2-IN-1 offers a cleaner off-target profile within the DAPK family. This characteristic is particularly valuable in apoptosis and autophagy studies where DAPK1/2/3 play established regulatory roles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Drak2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.